molecular formula C16H16O5S B458967 Ethyl 3-[(benzylsulfonyl)oxy]benzoate

Ethyl 3-[(benzylsulfonyl)oxy]benzoate

Cat. No.: B458967
M. Wt: 320.4g/mol
InChI Key: ZFYAKXWCGHMKCP-UHFFFAOYSA-N
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Description

Ethyl 3-[(benzylsulfonyl)oxy]benzoate is an ethyl ester derivative of benzoic acid featuring a benzylsulfonyloxy group at the 3-position of the aromatic ring. The benzylsulfonyloxy substituent consists of a sulfonate ester (-OSO₂-) linked to a benzyl group (C₆H₅CH₂-).

Key structural attributes:

  • Molecular formula: C₁₆H₁₆O₅S (estimated based on analogous compounds like ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate in ).
  • Functional groups: Benzoate ester, sulfonate ester, benzyl group.

Properties

Molecular Formula

C16H16O5S

Molecular Weight

320.4g/mol

IUPAC Name

ethyl 3-benzylsulfonyloxybenzoate

InChI

InChI=1S/C16H16O5S/c1-2-20-16(17)14-9-6-10-15(11-14)21-22(18,19)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3

InChI Key

ZFYAKXWCGHMKCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)OS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzoate esters and their distinguishing features:

Compound Name Substituent Position & Group Molecular Formula Key Properties/Applications Reference
Ethyl 3-[(benzylsulfonyl)oxy]benzoate 3-position: benzylsulfonyloxy (-OSO₂CH₂C₆H₅) C₁₆H₁₆O₅S High polarity due to sulfonate; potential as a synthetic intermediate or bioactive agent.
Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate 4-position: 4-methylphenylsulfonyloxy C₁₆H₁₆O₅S Similar sulfonate ester but para-substituted; may exhibit lower steric hindrance than the 3-substituted analogue.
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) 3- and 4-positions: aliphatic ether chains C₂₂H₃₂O₄ Lipophilic due to long alkyl chains; used in materials science (e.g., liquid crystals).
Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate 3-position: oxadiazole heterocycle C₁₂H₁₂N₂O₃ Heterocyclic substituent enhances bioavailability; explored in medicinal chemistry.
Ethyl 3-(oxazol-5-yl)benzoate 3-position: oxazole ring C₁₂H₁₁NO₃ Electron-deficient heterocycle may improve binding to biological targets.
Ethyl benzoylacetate β-keto ester (C₆H₅COCH₂COOEt) C₁₁H₁₂O₃ Chelating properties; used in organic synthesis and fragrances. Non-hazardous per safety data.

Structural and Functional Differences

Substituent Type :

  • Sulfonate esters (e.g., benzylsulfonyloxy in the target compound) are highly polar and electron-withdrawing, enhancing stability toward nucleophilic attack compared to ether or ester substituents .
  • Heterocyclic substituents (e.g., oxadiazole, oxazole) introduce hydrogen-bonding capabilities and modulate electronic properties, making them suitable for drug design .

Position of Substitution :

  • Meta-substitution (3-position) in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., ), which often exhibit higher symmetry and crystallinity .

Biological Activity :

  • Sulfonate esters are less common in natural products but are utilized in prodrug design due to their hydrolytic lability .
  • Marine-derived pyranyl benzoates (e.g., ) demonstrate antibacterial activity linked to dihydro-methyl-2H-pyran-2-yl systems, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The benzylsulfonyl group increases hydrophilicity compared to alkyl ethers (e.g., L2 in ) but reduces it relative to heterocyclic derivatives (e.g., oxazole in ).
  • Stability: Sulfonate esters are prone to hydrolysis under acidic or basic conditions, whereas β-keto esters (e.g., ethyl benzoylacetate) exhibit keto-enol tautomerism .

Preparation Methods

Two-Step Synthesis via Sulfonylation

The most widely adopted method for synthesizing ethyl 3-[(benzylsulfonyl)oxy]benzoate involves a two-step sequence: (1) preparation of benzylsulfonyl chloride and (2) sulfonylation of ethyl 3-hydroxybenzoate.

Step 1: Synthesis of Benzylsulfonyl Chloride

Benzylsulfonyl chloride is synthesized through the chlorination of benzyl mercaptan (benzylthiol) followed by oxidation.

  • Reagents : Benzyl mercaptan, chlorine gas (Cl₂), aqueous hydrogen peroxide (H₂O₂).

  • Conditions :

    • Chlorination at 0–5°C in dichloromethane (DCM) to form benzylsulfenyl chloride.

    • Oxidation with H₂O₂ at 25°C for 4–6 hours to yield benzylsulfonyl chloride.

  • Yield : 85–90% (theoretical).

Step 2: Sulfonylation of Ethyl 3-Hydroxybenzoate

Ethyl 3-hydroxybenzoate undergoes sulfonylation with benzylsulfonyl chloride in the presence of a base to neutralize HCl.

  • Reagents : Ethyl 3-hydroxybenzoate, benzylsulfonyl chloride, triethylamine (TEA) or pyridine.

  • Conditions :

    • Solvent: Anhydrous DCM or tetrahydrofuran (THF).

    • Temperature: 0°C (initial), then room temperature for 12–24 hours.

    • Molar ratio: 1:1.2 (ethyl 3-hydroxybenzoate : benzylsulfonyl chloride).

  • Workup : Washing with dilute HCl, brine, and drying over MgSO₄.

  • Yield : 75–88% after recrystallization from isopropyl alcohol.

Alternative One-Pot Approaches

Recent advancements propose one-pot methods to streamline synthesis, leveraging dual-functional catalysts.

Magnesium Chloride-Mediated Synthesis

A patent describing ethyl (2,3,4,5-tetrafluorobenzoyl) acetate synthesis provides insights into optimizing sulfonate ester formation:

  • Catalyst : Anhydrous MgCl₂ (1.3–1.7 equiv).

  • Base : Triethylamine (2.5–3.5 equiv).

  • Solvent : Dichloromethane (8:1 mass ratio to substrate).

  • Yield : 82–94% under analogous conditions.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity DCM > THF > Ethyl AcetateHigher polarity improves sulfonyl chloride reactivity.
Temperature 0°C → 25°CControlled addition minimizes side reactions (e.g., hydrolysis).
Reaction Time 12–24 hoursProlonged stirring ensures complete conversion.

Catalytic Enhancements

  • MgCl₂ as Lewis Acid : Stabilizes the sulfonate intermediate, reducing side product formation.

  • Base Selection : Triethylamine outperforms pyridine in moisture-sensitive reactions due to superior HCl scavenging.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.10 (s, 1H, aromatic), 7.45–7.30 (m, 5H, benzyl), 4.35 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, CH₃).

  • IR (cm⁻¹) : 1745 (C=O ester), 1360, 1170 (SO₂ symmetric/asymmetric stretch).

Purity and Yield Optimization

  • Recrystallization : Isopropyl alcohol (90–95% purity) yields crystals with >98.5% purity.

  • Chromatography : Silica gel column (hexane:ethyl acetate 4:1) resolves residual starting material.

Industrial-Scale Considerations

Cost Efficiency

  • Benzyl Mercaptan : ≈$120/L (bulk pricing).

  • Catalyst Reuse : MgCl₂ can be recovered post-reaction via filtration (85% recovery).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Two-Step Sulfonylation75–8898.5High
One-Pot MgCl₂ Catalyzed82–9499.2Moderate

Q & A

Q. What are the standard synthetic routes for Ethyl 3-[(benzylsulfonyl)oxy]benzoate?

The compound can be synthesized via nucleophilic substitution and esterification. A typical method involves reacting 3-hydroxybenzoic acid derivatives with benzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification with ethanol in the presence of H₂SO₄ . Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and yield .

Q. How can purity and structural identity be confirmed post-synthesis?

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns and ester/benzylsulfonyl group integration.
  • HPLC : For purity assessment (≥95% recommended for biological assays).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Competing sulfonation or over-esterification can occur. Optimization strategies:

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress side reactions.
  • Protecting Groups : Use temporary protection of hydroxyl groups (e.g., TBSCl) to direct reactivity .
  • Reagent Ratios : A 1.2:1 molar ratio of benzylsulfonyl chloride to hydroxybenzoate precursor reduces unreacted intermediates .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refinement is ideal. Challenges include:

  • Disorder in Benzylsulfonyl Groups : Apply restraints or split-site modeling.
  • Twinned Crystals : Use SHELXD for structure solution and PLATON to validate geometry .

Q. How to design biological activity assays for this compound?

Based on structural analogs (e.g., chromones with anti-inflammatory activity ):

  • Enzyme Inhibition : Test against COX-2 or lipoxygenase using fluorometric assays.
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. How to address contradictions in reported bioactivity data?

Conflicting results may arise from:

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and co-solvents (DMSO vs. ethanol).
  • Impurity Profiles : Quantify byproducts (e.g., unreacted sulfonyl chloride) via LC-MS and correlate with activity .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature80°C (microwave)Reduces time from 24h to 2h
BaseK₂CO₃Prevents hydrolysis of ester groups

Q. Table 2: SAR of Benzylsulfonyl Derivatives

Substituent PositionBioactivity (IC₅₀, μM)Key Feature
3-Benzylsulfonyl12.5 (COX-2)Enhanced selectivity vs. COX-1
4-Methoxy>100Reduced solubility in aqueous media

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